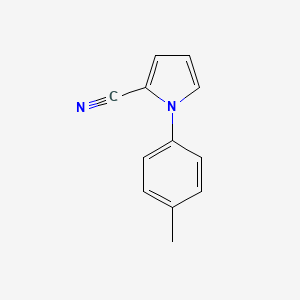

1-(4-Methylphenyl)pyrrole-2-carbonitrile

Descripción general

Descripción

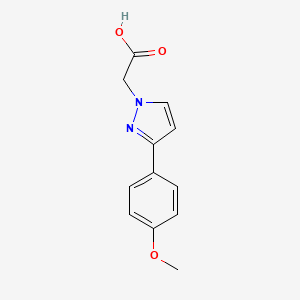

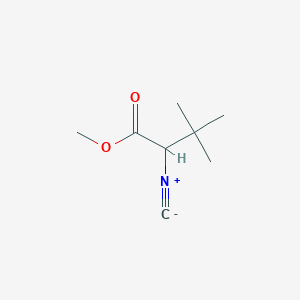

1-(4-Methylphenyl)pyrrole-2-carbonitrile , also known by its chemical formula C<sub>5</sub>H<sub>4</sub>N<sub>2</sub> , is a heterocyclic compound. Its molecular weight is approximately 92.10 g/mol . The compound features a pyrrole ring with a cyano group (carbonitrile) attached at position 2. The methyl group on the phenyl ring contributes to its structural diversity.

Synthesis Analysis

The synthesis of 1-(4-Methylphenyl)pyrrole-2-carbonitrile involves various methods, including cyclization reactions. One common approach is the reaction of an appropriate substituted aniline with a cyanoacetic acid derivative. Further optimization and modification of synthetic routes are essential for efficient production.

Molecular Structure Analysis

The compound’s molecular structure consists of a five-membered pyrrole ring fused with a phenyl group. The cyano group (CN) at position 2 enhances its reactivity. The methyl substitution on the phenyl ring influences its electronic properties and steric effects.

Chemical Reactions Analysis

- Nucleophilic Substitution : The cyano group can undergo nucleophilic substitution reactions, leading to the introduction of various functional groups.

- Arylation : The phenyl ring allows for arylation reactions, enabling the attachment of diverse substituents.

- Cyclization : The pyrrole ring can participate in cyclization reactions, yielding fused heterocyclic compounds.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts around 92-94°C .

- Refractive Index : The refractive index at 20°C is approximately 1.5513 .

- Density : It has a density of 1.081 g/mL at 25°C .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

1-(4-Methylphenyl)pyrrole-2-carbonitrile and similar compounds have been studied for their potential as corrosion inhibitors. For instance, derivatives like 5-(phenylthio)-3H-pyrrole-4-carbonitriles have shown effectiveness in inhibiting mild steel corrosion in acidic environments, such as 1 M HCl. These compounds act by adsorbing onto the metal surface, thereby preventing corrosion. Their efficiency increases with concentration, and they are primarily anodic type inhibitors. This was demonstrated through various experimental and theoretical methods, including polarization studies and scanning electron microscopy (SEM) (Verma et al., 2015).

Catalysis in Organic Synthesis

Pyrrole carbonitriles, including 1-(4-Methylphenyl)pyrrole-2-carbonitrile, have been used in the synthesis of organometallic catalysts. For example, a study focused on creating a highly active palladium catalyst for Suzuki-type C−C coupling using a bis(oxazolinyl)pyrrole derivative, showcasing the utility of pyrrole carbonitriles in facilitating important chemical reactions (Mazet & Gade, 2001).

Antimicrobial Applications

Certain pyrrole carbonitriles have been synthesized and evaluated for their antimicrobial properties. These compounds, including 2-amino-1-(4-methoxyphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitriles, have shown potent activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of these compounds in the development of new antimicrobial agents (Mohamed, El-Domany, & Abd El-hameed, 2009).

Safety And Hazards

- Hazard Statements : The compound poses risks related to oral toxicity (H302 + H312 + H332), eye damage (H318), and skin irritation (H315).

- Precautionary Measures : Handle with care, wear appropriate personal protective equipment, and avoid inhalation or skin contact.

Direcciones Futuras

- Biological Studies : Investigate its potential as a drug candidate or bioactive molecule.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Structure-Activity Relationship (SAR) : Systematically evaluate analogs to understand their effects.

Propiedades

IUPAC Name |

1-(4-methylphenyl)pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFPSMFKRRQDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383946 | |

| Record name | 1-(4-methylphenyl)pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)pyrrole-2-carbonitrile | |

CAS RN |

35524-48-2 | |

| Record name | 1-(4-methylphenyl)pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)

![tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620780.png)

![1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole](/img/structure/B1620796.png)

![N-[(Dibutylamino)thioxomethyl]-benzamide](/img/structure/B1620797.png)